molecular formula C18H25N5O2 B12227479 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12227479
M. Wt: 343.4 g/mol
InChI Key: CUKBUERZCROYBF-UHFFFAOYSA-N
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Description

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a pyrazole moiety, and a pyrrolidine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of an appropriate amine with a dihaloalkane.

    Coupling Reactions: The pyrazole and pyrrolidine intermediates are then coupled with a pyridazine derivative through nucleophilic substitution or other coupling reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

The uniqueness of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)15-5-6-16(20-19-15)25-12-13-7-10-23(11-13)17(24)14-8-9-22(4)21-14/h5-6,8-9,13H,7,10-12H2,1-4H3

InChI Key

CUKBUERZCROYBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NN(C=C3)C

Origin of Product

United States

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